N-(2-(4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)picolinamide
Description
This compound features a hybrid heterocyclic scaffold combining a 1,2,4-oxadiazole ring, a 1,2,3-triazole linker, and a picolinamide moiety. The oxadiazole and triazole rings are known for their metabolic stability and hydrogen-bonding capabilities, which are critical in drug design for enhancing target binding and bioavailability. Structural determination of such compounds often employs X-ray crystallography refined via programs like SHELXL.
Properties
IUPAC Name |
N-[2-[4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)triazol-1-yl]ethyl]pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N8O2/c26-16(13-5-1-2-7-19-13)20-8-9-25-11-14(22-24-25)17-21-15(23-27-17)12-4-3-6-18-10-12/h1-7,10-11H,8-9H2,(H,20,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXLSRDZESQVEQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)NCCN2C=C(N=N2)C3=NC(=NO3)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N8O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)picolinamide is a complex compound that incorporates several biologically active moieties. This article delves into its biological activity, highlighting relevant studies, mechanisms of action, and potential therapeutic applications.
Overview of the Compound
The compound features a pyridin-3-yl group linked to a 1,2,4-oxadiazol unit and a 1H-1,2,3-triazole moiety. These structures are known for their diverse biological activities including antimicrobial, anticancer, and anti-inflammatory properties.
Antimicrobial Properties
Research has indicated that oxadiazole derivatives exhibit significant antimicrobial activity. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli . The presence of the pyridine and oxadiazole rings enhances the compound's ability to penetrate bacterial cell walls.
Anticancer Activity
Several studies have explored the anticancer potential of oxadiazole derivatives. For example, a related study demonstrated that certain 1,2,4-oxadiazole compounds inhibit specific kinases involved in cancer progression . The molecular structure allows for effective binding to target enzymes, disrupting their function and leading to reduced tumor cell viability.
The biological activity of this compound can be attributed to:
- Inhibition of Key Enzymes : The compound may inhibit enzymes such as MAPK (Mitogen Activated Protein Kinase), which are crucial in signaling pathways related to cell growth and survival .
- Interaction with Receptors : The structural components allow for selective binding to receptors involved in metabolic processes. For instance, compounds containing the oxadiazole moiety have been identified as GPBAR1 agonists .
Study 1: Antimicrobial Efficacy
A study evaluating various oxadiazole derivatives found that modifications in substituents significantly affected antimicrobial potency. The presence of electron-withdrawing groups on the phenyl ring enhanced activity against Klebsiella pneumoniae and Candida albicans . This suggests that similar modifications could optimize the efficacy of this compound).
Study 2: Anticancer Potential
Another research effort focused on a series of 1,2,4-oxadiazole derivatives demonstrated their ability to inhibit cancer cell proliferation in vitro. The study highlighted that compounds with a triazole linkage exhibited enhanced cytotoxic effects against breast cancer cell lines . This underscores the potential of this compound) in cancer therapy.
Data Table: Summary of Biological Activities
| Activity Type | Compound/Derivative | Target Organism/Pathway | Observed Effect |
|---|---|---|---|
| Antimicrobial | Oxadiazole derivatives | Staphylococcus aureus, E. coli | Significant inhibition |
| Anticancer | 1H-Triazole linked oxadiazoles | MAPK pathway | Reduced cell viability |
| GPBAR1 Agonism | Oxadiazole-based compounds | GPBAR1 receptor | Enhanced metabolic regulation |
Scientific Research Applications
Antimicrobial Activity
Compounds containing the triazole and oxadiazole moieties have been extensively studied for their antimicrobial properties. Research has shown that derivatives of triazoles exhibit significant antifungal activity against various strains of fungi, including Candida albicans and Rhodotorula mucilaginosa. For instance, studies have indicated that certain triazole derivatives demonstrate greater efficacy than conventional antifungal agents like fluconazole, with minimum inhibitory concentration (MIC) values often below 25 µg/mL .
Table 1: Antifungal Activity of Triazole Derivatives
| Compound Name | Target Strain | MIC (µg/mL) |
|---|---|---|
| Compound A | Candida albicans | ≤ 25 |
| Compound B | Rhodotorula mucilaginosa | ≤ 25 |
| Compound C | Geotrichum | ≤ 50 |
Anticancer Properties
The compound has also shown promise in cancer research. Recent studies have synthesized various derivatives that were evaluated for their antiproliferative activity against multiple cancer cell lines. Notably, certain derivatives exhibited potent inhibitory effects on cell proliferation with GI50 values ranging from 22 nM to 31 nM. These compounds were investigated as potential multi-target inhibitors for key proteins involved in cancer progression, such as EGFR and CDK2 .
Table 2: Antiproliferative Activity of Selected Derivatives
| Compound Name | Cancer Cell Line | GI50 (nM) |
|---|---|---|
| Compound D | A549 (Lung Cancer) | 22 |
| Compound E | MCF7 (Breast Cancer) | 31 |
| Compound F | HeLa (Cervical Cancer) | 28 |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
The compound shares structural motifs with di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines and oxadiazol-5-amines reported in and . Key differences include:
- Heterocyclic Core: The target compound uses a 1,2,4-oxadiazole, whereas analogues like 3-(5-Cyclopropoxypyridin-2-yl)-N-(3-methylpyridin-2-yl)-1,2,4-thiadiazol-5-amine () feature a thiadiazole ring.
- Linker Flexibility : The 1,2,3-triazole-ethyl linker in the target compound introduces conformational flexibility absent in rigid analogues like N-(3-Methylpyridin-2-yl)-3-(5-((tetrahydro-2H-pyran-4-yl)oxy)-pyridin-2-yl)-1,2,4-oxadiazol-5-amine (), which may affect binding kinetics.
Physicochemical Properties
- LogP : Estimated to be lower than thiadiazole analogues (e.g., Compound 11) due to the oxadiazole core and polar triazole linker.
- Solubility : The picolinamide group and pyridine substituents may enhance aqueous solubility compared to cyclopropoxy or tetrahydropyran derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
